
5-chloro-N-(2-chloro-4-hydroxyphenyl)-2-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(2-chloro-4-hydroxyphenyl)-2-hydroxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of two chlorine atoms and two hydroxyl groups attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-chloro-4-hydroxyphenyl)-2-hydroxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-hydroxyaniline and 5-chloro-2-hydroxybenzoic acid.
Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Procedure: The 2-chloro-4-hydroxyaniline is reacted with 5-chloro-2-hydroxybenzoic acid in an appropriate solvent (e.g., dichloromethane) under controlled temperature conditions to form the desired benzamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
5-chloro-N-(2-chloro-4-hydroxyphenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
科学的研究の応用
5-chloro-N-(2-chloro-4-hydroxyphenyl)-2-hydroxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-chloro-N-(2-chloro-4-hydroxyphenyl)-2-hydroxybenzamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
類似化合物との比較
Similar Compounds
5-chloro-2-hydroxybenzamide: Lacks the additional chlorine and hydroxyl groups.
N-(2-chloro-4-hydroxyphenyl)-2-hydroxybenzamide: Lacks one chlorine atom.
2-hydroxy-N-(2-hydroxyphenyl)benzamide: Lacks both chlorine atoms.
Uniqueness
5-chloro-N-(2-chloro-4-hydroxyphenyl)-2-hydroxybenzamide is unique due to the presence of both chlorine atoms and hydroxyl groups, which confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
427880-80-6 |
|---|---|
分子式 |
C13H9Cl2NO3 |
分子量 |
298.12 g/mol |
IUPAC名 |
5-chloro-N-(2-chloro-4-hydroxyphenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H9Cl2NO3/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17)6-10(11)15/h1-6,17-18H,(H,16,19) |
InChIキー |
PCMRASQCBPRUTG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1O)Cl)NC(=O)C2=C(C=CC(=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14236033.png)
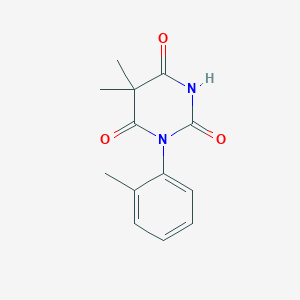
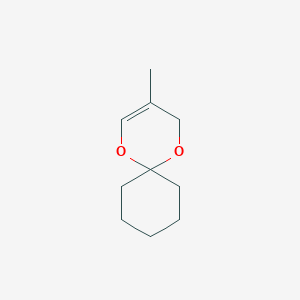
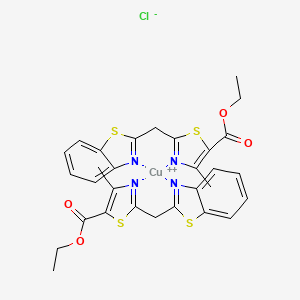
![2-Chloro-4-(4-methylphenyl)pyrido[3,2-c]cinnoline-3-carbonitrile](/img/structure/B14236073.png)

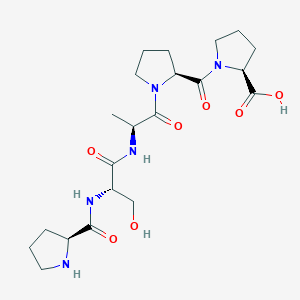
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B14236100.png)
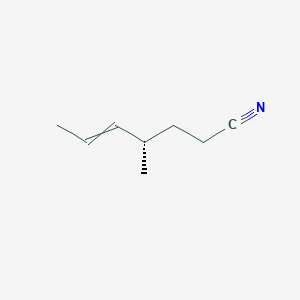
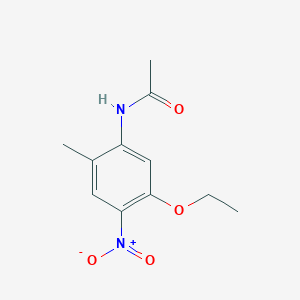
![6-[4-(Dimethylamino)phenyl]-2-oxohexa-3,5-dienoic acid](/img/structure/B14236118.png)
![Octanamide, N-[2-(hydroxyamino)-2-methylpropyl]-](/img/structure/B14236125.png)


